molecular formula C18H20N2O5 B5850002 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B5850002
M. Wt: 344.4 g/mol
InChI Key: GENBKNUOGCEQQY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a nitrobenzamide core and a dimethoxyphenyl ethyl side chain

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-14(5-4-6-15(12)20(22)23)18(21)19-10-9-13-7-8-16(24-2)17(11-13)25-3/h4-8,11H,9-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENBKNUOGCEQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Nitrobenzamide Core: The starting material, 2-methyl-3-nitrobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The acid chloride is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration.

Major Products:

    Reduction: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-aminobenzamide.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethoxyphenyl ethyl side chain may facilitate binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Uniqueness: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide is unique due to its combination of a nitrobenzamide core and a dimethoxyphenyl ethyl side chain, which imparts distinct chemical and biological properties not found in simpler analogs.

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